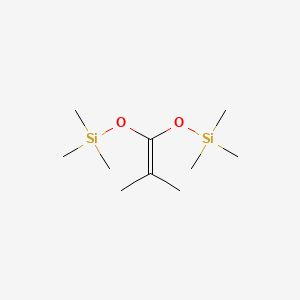
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)- is a silicon-containing organic compound. It is characterized by the presence of two silicon atoms and an isopropylidene group, making it a unique structure in the realm of organosilicon chemistry. This compound is known for its stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)- typically involves the reaction of tetramethylsilane with an appropriate alkoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the formation of silicon-oxygen bonds, which are crucial for the stability of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-quality 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)-.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: It can undergo nucleophilic substitution reactions, where the silicon atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets through the formation of silicon-oxygen and silicon-carbon bonds. These interactions are crucial for its stability and reactivity. The pathways involved include the formation of intermediate complexes that facilitate the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-ethylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
- 2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
Uniqueness
What sets 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)- apart from similar compounds is its unique isopropylidene group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where such characteristics are desired.
Propriétés
Numéro CAS |
31469-25-7 |
|---|---|
Formule moléculaire |
C10H24O2Si2 |
Poids moléculaire |
232.47 g/mol |
Nom IUPAC |
trimethyl-(2-methyl-1-trimethylsilyloxyprop-1-enoxy)silane |
InChI |
InChI=1S/C10H24O2Si2/c1-9(2)10(11-13(3,4)5)12-14(6,7)8/h1-8H3 |
Clé InChI |
RFPCAOZQZVOGEB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(O[Si](C)(C)C)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















